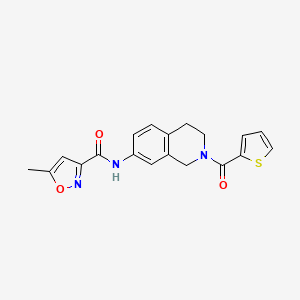

5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide is a synthetic molecule that appears to be designed for potential biological activity, given its complex structure that includes an isoxazole ring, a tetrahydroisoquinoline moiety, and a thiophene group. While the provided papers do not directly discuss this compound, they do offer insight into the synthesis and biological activity of structurally related compounds, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

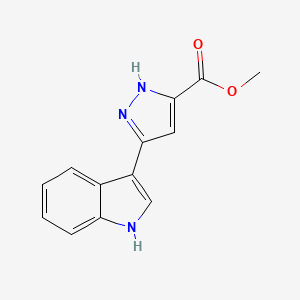

The synthesis of complex organic molecules often involves multi-step reactions, catalysts, and specific reagents to achieve high yield and purity. The first paper describes the use of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst in the synthesis of pyrazole carboxamide derivatives . Although the target compound is not a pyrazole derivative, the use of TBTU could potentially be applied in its synthesis, particularly in amide bond formation steps. The synthesis of the target compound would likely involve the formation of the isoxazole ring, the tetrahydroisoquinoline system, and the thiophene moiety, followed by their coupling through amide bond formation.

Molecular Structure Analysis

The molecular structure of the target compound includes several heterocyclic rings, which are known to impart specific chemical properties and biological activities. The presence of an isoxazole ring could influence the electronic distribution and reactivity of the molecule, while the tetrahydroisoquinoline moiety might contribute to the compound's potential interaction with biological targets. The thiophene group is another heterocycle that can enhance the molecule's electronic properties and potentially its lipophilicity.

Chemical Reactions Analysis

The chemical reactivity of the target compound would be influenced by its functional groups and the electronic nature of its constituent rings. The amide linkage is typically stable under physiological conditions, but it could undergo hydrolysis under more extreme conditions. The isoxazole ring might participate in nucleophilic addition reactions, given its electron-deficient nature. The thiophene ring could undergo electrophilic aromatic substitution, although its reactivity would be less than that of benzene due to the electron-donating effect of the sulfur atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of multiple heterocycles suggests that the compound could have moderate to low solubility in water, with better solubility in organic solvents. Its melting point, boiling point, and stability would depend on the intermolecular forces present in the solid state and the thermal stability of its constituent rings. The compound's lipophilicity, which is important for its potential bioavailability, would be influenced by the thiophene and isoxazole rings, as well as the tetrahydroisoquinoline system.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Antimicrobial and Antifungal Agents

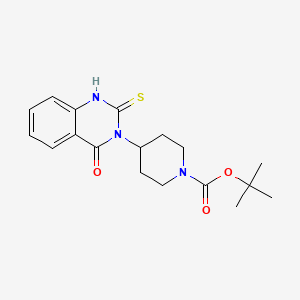

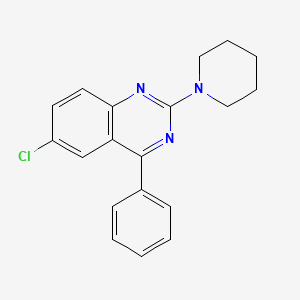

Compounds with structural features similar to "5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-3-carboxamide" have been explored for their potential antimicrobial and antifungal properties. For instance, derivatives combining quinazolinone and thiazolidinone showed promising in vitro activities against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).

Cytotoxicity and Antitumor Activity

Research has also delved into the cytotoxic properties of related compounds, particularly those involving modifications to benzofuro[2,3-b]quinoline and isoquinoline frameworks. These modifications have shown varying degrees of growth inhibition in cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Bu, Deady, & Denny, 2000).

Heterocyclic Compound Synthesis

Compounds within this structural realm have served as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. For example, cyanoselenoacetamide has been utilized in new synthetic routes to produce thiazoles and tetrahydroisoquinolines, which are of significant interest for developing pharmaceuticals and materials science applications (Dyachenko & Vovk, 2013).

Eigenschaften

IUPAC Name |

5-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S/c1-12-9-16(21-25-12)18(23)20-15-5-4-13-6-7-22(11-14(13)10-15)19(24)17-3-2-8-26-17/h2-5,8-10H,6-7,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSZEQLDRZZPEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-[1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2526637.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2526646.png)

![diethyl 2-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate](/img/structure/B2526649.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526650.png)

![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2526652.png)